molecular formula C13H24F2Si B12600899 (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane CAS No. 647832-22-2

(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane

Cat. No.: B12600899
CAS No.: 647832-22-2
M. Wt: 246.41 g/mol
InChI Key: RYJAOFBCPNQTAJ-UHFFFAOYSA-N
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Description

(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane is a chemical compound that features a cyclopropene ring substituted with tert-butyl and difluoromethyl groups, along with a triethylsilyl group

Preparation Methods

The synthesis of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl cyclopropene and triethylsilane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture from interfering with the reaction. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction. Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are often employed to deprotonate the starting materials and initiate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups. Common reagents include halides like bromine (Br2) or iodine (I2).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can produce a variety of functionalized cyclopropenes.

Scientific Research Applications

(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with enzymes and proteins to understand its effects on biological systems.

    Medicine: It is explored for its potential use in drug development. The compound’s ability to modify biological targets makes it a candidate for designing new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethyl group can form strong hydrogen bonds with active sites, while the triethylsilyl group provides steric hindrance that affects binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(2-tert-Butyl-3,3-difluorocycloprop-1-en-1-yl)(triethyl)silane can be compared with similar compounds such as:

    tert-Butylcyclopropene: Lacks the difluoromethyl and triethylsilyl groups, making it less versatile in chemical reactions.

    Difluorocyclopropane: Does not have the triethylsilyl group, which affects its reactivity and stability.

    Triethylsilylcyclopropene: Lacks the difluoromethyl group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications.

Properties

CAS No.

647832-22-2

Molecular Formula

C13H24F2Si

Molecular Weight

246.41 g/mol

IUPAC Name

(2-tert-butyl-3,3-difluorocyclopropen-1-yl)-triethylsilane

InChI

InChI=1S/C13H24F2Si/c1-7-16(8-2,9-3)11-10(12(4,5)6)13(11,14)15/h7-9H2,1-6H3

InChI Key

RYJAOFBCPNQTAJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C1(F)F)C(C)(C)C

Origin of Product

United States

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